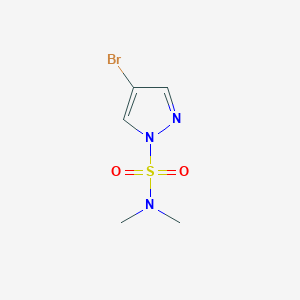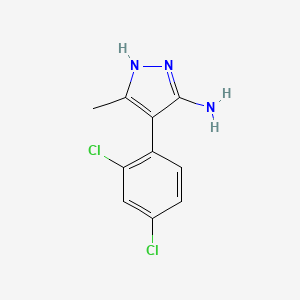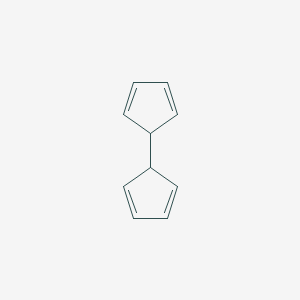
5-Cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene
Übersicht
Beschreibung
Cyclopentadiene is an organic compound with the formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction .
Synthesis Analysis
Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert . They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) .Molecular Structure Analysis
The molecular structure of cyclopentadiene is planar . The molecular formula is C5H6 and the molar mass is 66.103 g·mol−1 .Chemical Reactions Analysis
Cyclopentadiene is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . It also undergoes Diels–Alder reactions .Physical And Chemical Properties Analysis
Cyclopentadiene is a colorless liquid with an irritating, terpene-like odor . It has a density of 0.802 g cm−3, a melting point of −90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Cycloaddition reactions represent a cornerstone in the synthesis of complex cyclic structures, which are foundational in the development of materials and pharmaceuticals. For instance, vinylindoles, which share structural motifs with 5-Cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene, are explored for their reactivity as dienes in [4+2] cycloaddition reactions. These reactions, catalyzed by Lewis acids or transition-metal catalysts, are noted for their high levels of diastereoselectivity and enantioselectivity, facilitating the synthesis of natural compounds and materials with precise chiral structures (Rossi, Abbiati, & Pirovano, 2017). Moreover, the [4+3] cycloaddition reactions, involving 1,3-dienes, provide rapid access to complex seven-membered carbocycles, a key structure in many natural products (Rigby & Pigge, 1998).
Self-Healing Polymers
The Diels-Alder (DA) cycloaddition is instrumental in creating self-healing polymers, leveraging the reversible nature of the reaction between dienes and dienophiles. This technology is pivotal for developing materials that can autonomously repair damage, extending their lifespan and reducing maintenance costs. Furan and maleimide groups, for instance, have been extensively explored for this purpose, illustrating the potential of cycloaddition reactions in innovative material science applications (Liu & Chuo, 2013).
Catalysis
The use of imidazolium and imidazolinium salts, either as carbene precursors or solvents, demonstrates the versatility of cycloaddition reactions catalyzed by ruthenium in the transformation of dienes and enynes. This highlights the role of cycloaddition reactions in synthesizing cyclic structures, an essential strategy in organic synthesis and material science (Sémeril, Bruneau, & Dixneuf, 2002).
Renewable Resources
The transformation of biomass-derived furfurals into cyclopentanones and their derivatives underscores the importance of cycloaddition reactions in converting renewable resources into valuable chemical products. Such processes exemplify the integration of green chemistry principles into the production of intermediates for pharmaceuticals and agrochemicals, offering sustainable alternatives to petroleum-based feedstocks (Dutta & Bhat, 2021).
Wirkmechanismus
Mode of Action
The compound’s mode of action involves dynamic processes in the Diels–Alder addition . The degenerate sigmatropic migration of Si(Me)3 is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal . The contribution from suprafacial hydrogen shifts is negligible, and the antarafacial sigmatropic hydrogen shifts are excluded due to their relatively high Gibbs barriers .
Biochemical Pathways
The compound affects the Diels–Alder addition pathway . This pathway involves the critical interconversion between the 2,4-dienyl isomer 1 and 1,4-dienyl isomer 3 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, temperature-dependent dynamic processes are involved in the compound’s Diels–Alder addition .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSHZLKNFQAAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=C1)C2C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311167 | |
| Record name | Bi-2,4-cyclopentadien-1-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21423-86-9 | |
| Record name | Bi-2,4-cyclopentadien-1-yl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21423-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bi-2,4-cyclopentadien-1-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Iodo-1,4-dioxaspiro[4.5]decane](/img/structure/B3116079.png)

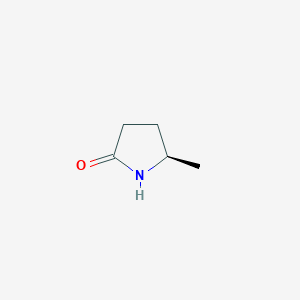
![[(1s,2r)-2-Aminocyclohexyl]methanol](/img/structure/B3116108.png)
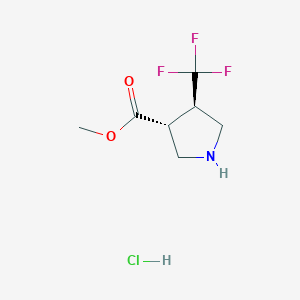
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)](/img/structure/B3116125.png)
![N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide](/img/structure/B3116132.png)
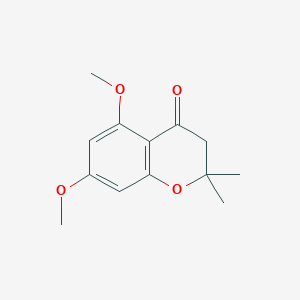
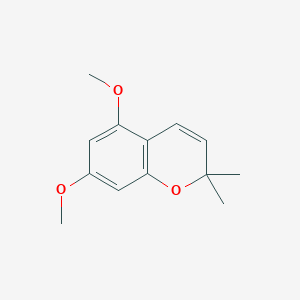
![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)
